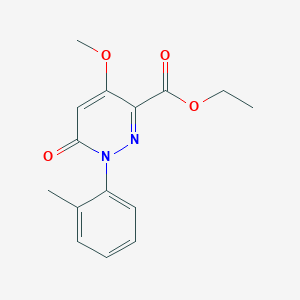![molecular formula C16H24O8 B12113459 Ethyl 2-[1-(2-oxoethyl)cyclopropyl]ethaneperoxoate;2-[1-(2-oxoethyl)cyclopropyl]ethaneperoxoic acid](/img/structure/B12113459.png)
Ethyl 2-[1-(2-oxoethyl)cyclopropyl]ethaneperoxoate;2-[1-(2-oxoethyl)cyclopropyl]ethaneperoxoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[1-(2-oxoethyl)cyclopropyl]ethaneperoxoate and 2-[1-(2-oxoethyl)cyclopropyl]ethaneperoxoic acid are organic compounds that belong to the class of peroxides. These compounds are characterized by the presence of a peroxide group (-O-O-) in their molecular structure. Peroxides are known for their strong oxidizing properties and are widely used in various chemical reactions and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[1-(2-oxoethyl)cyclopropyl]ethaneperoxoate and 2-[1-(2-oxoethyl)cyclopropyl]ethaneperoxoic acid typically involves the reaction of cyclopropyl ketones with ethyl hydroperoxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the peroxide bond. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity of the desired products.
Industrial Production Methods
In industrial settings, the production of these compounds is scaled up using continuous flow reactors. This allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final products.
化学反応の分析
Types of Reactions
Ethyl 2-[1-(2-oxoethyl)cyclopropyl]ethaneperoxoate and 2-[1-(2-oxoethyl)cyclopropyl]ethaneperoxoic acid undergo various chemical reactions, including:
Oxidation: These compounds can act as oxidizing agents, facilitating the oxidation of other substrates.
Reduction: Under specific conditions, they can be reduced to their corresponding alcohols or ketones.
Substitution: The peroxide group can be substituted with other functional groups, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and organic peroxides. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. The reactions are conducted under anhydrous conditions to prevent side reactions.
Substitution: Reagents such as halogens or nucleophiles are used in the presence of a catalyst to facilitate the substitution reactions.
Major Products Formed
Oxidation: The major products include oxidized derivatives of the starting materials.
Reduction: The major products are alcohols or ketones, depending on the reaction conditions.
Substitution: The major products are new compounds with substituted functional groups.
科学的研究の応用
Ethyl 2-[1-(2-oxoethyl)cyclopropyl]ethaneperoxoate and 2-[1-(2-oxoethyl)cyclopropyl]ethaneperoxoic acid have several applications in scientific research:
Chemistry: These compounds are used as oxidizing agents in various organic synthesis reactions.
Biology: They are used in studies related to oxidative stress and its effects on biological systems.
Medicine: Research is being conducted on their potential use as therapeutic agents for treating diseases associated with oxidative damage.
Industry: These compounds are used in the production of polymers, pharmaceuticals, and agrochemicals.
作用機序
The mechanism of action of ethyl 2-[1-(2-oxoethyl)cyclopropyl]ethaneperoxoate and 2-[1-(2-oxoethyl)cyclopropyl]ethaneperoxoic acid involves the generation of reactive oxygen species (ROS) through the cleavage of the peroxide bond. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative modifications. The pathways involved in these interactions are complex and depend on the specific biological or chemical context.
類似化合物との比較
Similar Compounds
- Methyl 2-[1-(2-oxoethyl)cyclopropyl]ethaneperoxoate
- Propyl 2-[1-(2-oxoethyl)cyclopropyl]ethaneperoxoate
- Butyl 2-[1-(2-oxoethyl)cyclopropyl]ethaneperoxoate
Uniqueness
Ethyl 2-[1-(2-oxoethyl)cyclopropyl]ethaneperoxoate and 2-[1-(2-oxoethyl)cyclopropyl]ethaneperoxoic acid are unique due to their specific molecular structure, which imparts distinct chemical and physical properties. The presence of the ethyl group influences their reactivity and stability compared to other similar compounds. Additionally, their ability to generate ROS makes them valuable tools in oxidative stress research and potential therapeutic applications.
特性
分子式 |
C16H24O8 |
|---|---|
分子量 |
344.36 g/mol |
IUPAC名 |
ethyl 2-[1-(2-oxoethyl)cyclopropyl]ethaneperoxoate;2-[1-(2-oxoethyl)cyclopropyl]ethaneperoxoic acid |
InChI |
InChI=1S/C9H14O4.C7H10O4/c1-2-12-13-8(11)7-9(3-4-9)5-6-10;8-4-3-7(1-2-7)5-6(9)11-10/h6H,2-5,7H2,1H3;4,10H,1-3,5H2 |
InChIキー |
DQVZBSHOQMCZLD-UHFFFAOYSA-N |
正規SMILES |
CCOOC(=O)CC1(CC1)CC=O.C1CC1(CC=O)CC(=O)OO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(7-Methyl-1,4-diazepan-1-yl)-[5-methyl-2-(triazol-2-yl)phenyl]methanone](/img/structure/B12113379.png)

![benzyl N-[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B12113389.png)
![2-[5-(2-Fluorophenyl)-2-pyrazolin-3-yl]phenol](/img/structure/B12113404.png)



![Acetamide, 2-(cyclopropylamino)-N-[(tetrahydro-2-furanyl)methyl]-](/img/structure/B12113419.png)




![N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]thiophene-2-carboxamide](/img/structure/B12113462.png)
